![molecular formula C18H26N2O3S B4142278 N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B4142278.png)
N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide
Overview
Description
N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide, also known as HU-308, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes.
Mechanism of Action
N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide exerts its effects by selectively activating the CB2 receptor, which is mainly expressed in immune cells and has been implicated in modulating immune responses and inflammation. Upon activation, the CB2 receptor can inhibit the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain. Moreover, the CB2 receptor has been shown to have neuroprotective effects in various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Biochemical and Physiological Effects:
The activation of the CB2 receptor by N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide can lead to various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine release, the modulation of immune responses, and the reduction of pain and inflammation. Moreover, N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been reported to have neuroprotective effects in various neurological disorders, such as traumatic brain injury and stroke.
Advantages and Limitations for Lab Experiments
N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has several advantages as a research tool, including its high selectivity for the CB2 receptor and its potential therapeutic applications in various diseases. However, there are also limitations to using N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide in lab experiments, such as the potential for off-target effects and the need for appropriate controls to ensure the specificity of the observed effects.
Future Directions
There are several future directions for research on N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide, including the investigation of its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Moreover, the development of more selective and potent CB2 receptor agonists could lead to the discovery of novel treatments for inflammation, pain, and neurological disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide on the CB2 receptor could provide insights into the regulation of immune responses and inflammation.
Scientific Research Applications
N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurological disorders. In preclinical studies, N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide has been reported to have neuroprotective effects in animal models of traumatic brain injury and stroke.
properties
IUPAC Name |
N-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-N'-(2-methylsulfanylphenyl)butanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-24-16-9-5-3-7-14(16)20-18(23)11-10-17(22)19-12-13-6-2-4-8-15(13)21/h3,5,7,9,13,15,21H,2,4,6,8,10-12H2,1H3,(H,19,22)(H,20,23)/t13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKRZIVUGHYNV-UKRRQHHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC(=O)NCC2CCCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1NC(=O)CCC(=O)NC[C@H]2CCCC[C@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-N'-(2-methylsulfanylphenyl)butanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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